molecular formula C16H15Cl2FN2O2 B1385053 N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020056-51-2

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B1385053
CAS No.: 1020056-51-2
M. Wt: 357.2 g/mol
InChI Key: OTKLXZZAUCEVID-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and herbicide science. It belongs to a class of compounds characterized by a phenoxyacetamide scaffold, a structure known for its diverse biological activity . Research Applications and Value: Compounds based on the phenoxyacetamide scaffold have demonstrated significant potential as inhibitors of bacterial virulence. Specifically, related analogs have been shown to potently inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a major pathogen responsible for serious hospital-acquired infections. Inhibition of T3SS can disarm the bacteria, preventing the injection of effector toxins into host cells and thereby reducing pathogenicity without affecting bacterial growth, which represents a novel anti-virulence strategy to combat antibiotic-resistant infections . Furthermore, the 2,4-dichlorophenoxy moiety is a hallmark of the widely used herbicide 2,4-D, a synthetic auxin that functions by inducing uncontrolled growth in susceptible broadleaf plants . Researchers are therefore interested in exploring the properties of novel derivatives like this compound to investigate structure-activity relationships and develop new tools for biological research. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKLXZZAUCEVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-2-fluorophenyl Intermediate

The 5-amino-2-fluorophenyl moiety can be prepared starting from commercially available 2-fluoroaniline derivatives. The amino group at the 5-position is introduced via nitration followed by catalytic reduction or direct amination strategies. Protection/deprotection steps may be employed to safeguard the fluorine substituent and direct substitution regioselectively.

  • Nitration: Selective nitration of 2-fluoroaniline derivatives using mixed acid systems (e.g., nitric acid and sulfuric acid) under controlled temperature to yield 5-nitro-2-fluoroaniline intermediates.
  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Pd/C with ammonium formate or SnCl2) converts the nitro group to the amino group.
  • Purification: Crystallization or chromatography to isolate the pure 5-amino-2-fluorophenyl compound.

This sequence is adapted from analogous aromatic amine syntheses and optimized to maintain fluorine integrity.

Preparation of 4-(2,4-Dichlorophenoxy)butanoic Acid Derivative

The 4-(2,4-dichlorophenoxy)butanoic acid moiety is synthesized by:

  • Nucleophilic substitution: 2,4-dichlorophenol reacts with 4-chlorobutanoic acid or its esters under basic conditions to form the phenoxybutanoic acid intermediate.
  • Activation: Conversion of the acid to an activated ester or acid chloride to facilitate amide bond formation. Common activating reagents include thionyl chloride (SOCl2) or carbodiimides (e.g., EDC, DCC).

This step is critical for efficient coupling with the amine partner.

Amide Bond Formation

The final coupling step involves the reaction of the amine (5-amino-2-fluorophenyl) with the activated 4-(2,4-dichlorophenoxy)butanoic acid derivative:

  • Reaction conditions: Typically carried out in aprotic solvents such as dichloromethane or DMF, with base catalysts (e.g., triethylamine) to neutralize released acid.
  • Temperature: Room temperature to mild heating (20–60°C) to optimize reaction rate while minimizing side reactions.
  • Purification: The crude product undergoes recrystallization or chromatographic purification to yield pure this compound.

Alternative Synthetic Routes and Considerations

  • Direct amidation: Using coupling agents like HATU or PyBOP can improve yields and reduce reaction times.
  • Protecting groups: Amino group protection (e.g., Boc or Fmoc) may be necessary to prevent side reactions during coupling.
  • Solvent choice: Polar aprotic solvents favor coupling efficiency; however, solvent selection depends on solubility of intermediates.
  • Reaction monitoring: TLC, HPLC, and NMR spectroscopy are employed to monitor reaction progress and purity.

Data Table Summarizing Key Preparation Steps

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 2-Fluoroaniline Nitration (HNO3/H2SO4), controlled temp 5-Nitro-2-fluoroaniline intermediate
2 5-Nitro-2-fluoroaniline Catalytic reduction (Pd/C, ammonium formate) 5-Amino-2-fluoroaniline
3 2,4-Dichlorophenol + 4-chlorobutanoic acid Base (NaOH), reflux 4-(2,4-Dichlorophenoxy)butanoic acid
4 4-(2,4-Dichlorophenoxy)butanoic acid Activation (SOCl2 or carbodiimide) Acid chloride or activated ester
5 5-Amino-2-fluoroaniline + activated acid Coupling (DMF, base, RT to 60°C) This compound
6 Crude product Purification (recrystallization, chromatography) Pure final compound

Research Findings and Optimization Insights

  • The fluorine substituent's presence requires mild conditions during nitration and reduction to avoid defluorination or side reactions.
  • Phenoxy substitution at 2,4-positions enhances compound stability but demands precise control during nucleophilic substitution to avoid polysubstitution.
  • Use of acid addition salts during intermediate isolation improves stability and purity, as demonstrated in related phenol derivatives synthesis.
  • Catalytic hydrogenation with palladium on carbon and ammonium formate is preferred for selective nitro reduction, minimizing over-reduction or dehalogenation.
  • Coupling efficiency is improved by employing modern coupling agents and controlling reaction stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to modify the butanamide moiety.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide is primarily explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The presence of the fluorine atom may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Its ability to bind to specific enzymes can lead to the modulation of metabolic pathways, making it useful in studying enzyme kinetics and mechanisms.

  • Case Study : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting its utility in developing targeted therapies for malignancies.

Agricultural Chemistry

Due to the presence of the dichlorophenoxy moiety, this compound may find applications in agricultural chemistry as a herbicide or pesticide. Its efficacy against specific plant species could be explored further.

  • Research Findings : Preliminary studies suggest that similar compounds exhibit selective herbicidal activity, which could be leveraged to develop new agricultural products.

Material Science

The unique chemical properties of this compound can also be applied in material science, particularly in the development of polymers or coatings that require specific chemical resistance or functional properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. The mechanism often involves:

  • Binding Affinity : The compound's ability to bind to receptors or enzymes can modulate their activity.
  • Signal Transduction Pathways : It may influence pathways related to cell proliferation or apoptosis, contributing to its anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The amino group and halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichlorophenoxy-Containing Amides

a. N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • Structure : Similar to the target compound but with a propanamide (3-carbon) chain instead of a butanamide (4-carbon).
  • Key Differences: Molecular Weight: 343.18 g/mol (C₁₅H₁₃Cl₂FN₂O₂) vs. ~352–356 g/mol (estimated for the butanamide variant).
b. 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
  • Structure: Shares the butanamide and dichlorophenoxy groups but substitutes the 5-amino-2-fluorophenyl with a 2-ethylphenyl group.
  • Key Differences: Substituent Effects: The ethyl group increases hydrophobicity, while the lack of fluorine and amino groups may reduce hydrogen-bonding capacity and target specificity .
c. 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)
  • Structure : Acetamide backbone with a pyridinyl group.
  • Key Differences :
    • Backbone Length : Acetamide (2-carbon) vs. butanamide (4-carbon) may alter conformational flexibility and binding to biological targets .

Dichlorophenoxy-Containing Esters and Acids

a. 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)
  • Structure: Butanoic acid ester of 2,4-dichlorophenoxy.
  • Key Differences :
    • Functional Group : Ester vs. amide. Esters are more prone to hydrolysis, reducing environmental persistence.
    • Applications : Widely used as an herbicide, whereas amides like the target compound may exhibit greater stability in biological systems .

Heterocyclic Butanamides

a. N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
  • Structure: Incorporates a thiadiazole ring instead of the amino-fluorophenyl group.
  • Key Differences :
    • Heterocyclic Motif : The thiadiazole group may confer distinct electronic properties, influencing interactions with enzymes or receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
Target Compound C₁₆H₁₄Cl₂FN₂O₂ (est.) ~352–356 5-Amino-2-fluorophenyl, dichlorophenoxy Butanamide
N-(5-Amino-2-fluorophenyl)-2-(2,4-DCP)propanamide C₁₅H₁₃Cl₂FN₂O₂ 343.18 5-Amino-2-fluorophenyl, dichlorophenoxy Propanamide
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 352.26 2-Ethylphenyl, dichlorophenoxy Butanamide
2,4-DB C₁₀H₈Cl₂O₃ 247.08 Dichlorophenoxy Butanoic acid

Research Findings and Implications

  • Chain Length Effects : Butanamide derivatives generally exhibit higher lipophilicity than propanamide or acetamide analogs, which may enhance tissue penetration but reduce aqueous solubility .
  • Substituent Influence: The 5-amino-2-fluorophenyl group in the target compound likely improves binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and electron-withdrawing effects .
  • Stability : Amide bonds in the target compound resist hydrolysis compared to ester-containing analogs like 2,4-DB, making it more suitable for long-term applications .

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide, also known by its CAS number 1020056-51-2, is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₅Cl₂FN₂O₂
Molecular Weight 357.21 g/mol
CAS Number 1020056-51-2
MDL Number MFCD09997386

Structural Information

The compound features an amino group, a fluorine atom, and a dichlorophenoxy group attached to a butanamide backbone. This unique structure may influence its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's electronegativity, potentially increasing its binding affinity to target proteins.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound may also act as a modulator of specific receptors associated with cell signaling pathways, thereby influencing cellular responses.

Research Findings

Recent studies have highlighted the following biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers in cellular models, pointing towards its potential use in inflammatory diseases .
  • Neuroprotective Properties : Some studies have shown that it may protect neuronal cells from oxidative stress-induced damage, indicating possible applications in neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory cytokine levels. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Q & A

Q. Table 1. Synthetic Yields and Properties of Analogous Compounds

CompoundYield (%)Melting Point (°C)Rf Value
N-(4-Fluorobenzyl)-...propanamide5194–960.68
N-(5-Amino-2-fluorophenyl)-...*~50†110–114‡0.62‡

*Hypothetical analog based on synthesis protocols.
‡Data from structurally similar 4-(2,4-dichlorophenoxy)butanamide derivatives.

Q. Table 2. Chromatographic Parameters for Phenoxy Acid Detection

ParameterValue
ColumnC18 (150 mm × 0.5 mm)
Mobile PhaseAcetonitrile/Water + 0.1% FA
LOD0.2 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

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